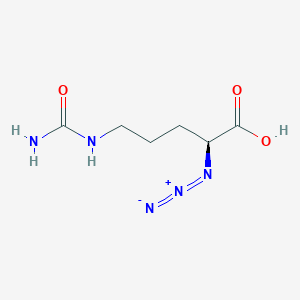
N3-L-Cit-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-L-Cit-OH is an azide-containing click chemistry reagent used for constructing peptidomimetic antibody-drug conjugate linkers via click-chemistry . This compound is particularly valuable in the field of medicinal chemistry due to its ability to facilitate the formation of stable covalent bonds between molecules, making it a crucial tool for drug development and other biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
N3-L-Cit-OH is synthesized through a series of chemical reactions that introduce the azide group into the molecule. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
N3-L-Cit-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring, which is a key step in click chemistry.
Ring strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of the triazole ring.
Strained alkynes: Used in SPAAC reactions to facilitate the cycloaddition without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are highly stable and useful in various biochemical applications .
科学研究应用
N3-L-Cit-OH has a wide range of scientific research applications, including:
作用机制
N3-L-Cit-OH exerts its effects through click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole rings, which are essential for linking molecules together in a controlled and efficient manner . The molecular targets and pathways involved include the azide and alkyne functional groups, which react to form the triazole ring .
相似化合物的比较
Similar Compounds
N3-L-Cit-OH (DCHA): Another form of this compound used in similar applications.
Azido-PEG derivatives: Used in click chemistry for similar purposes.
Alkyne-containing compounds: React with azides to form triazole rings.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly suitable for constructing peptidomimetic antibody-drug conjugate linkers. Its ability to undergo both CuAAC and SPAAC reactions provides versatility in various chemical and biological applications .
属性
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIIDRGWZAPDA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
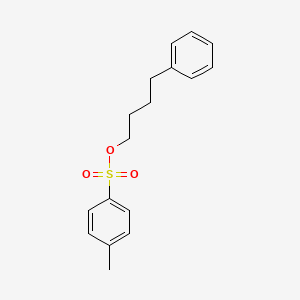
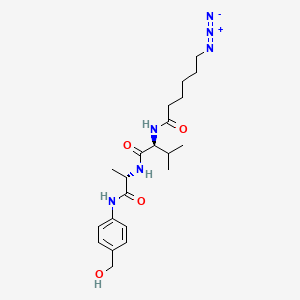
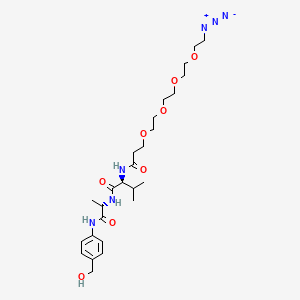
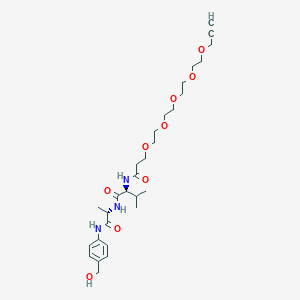
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)

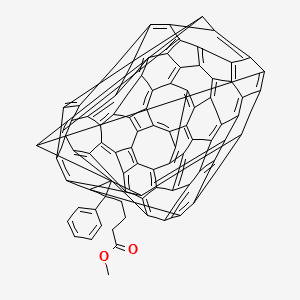
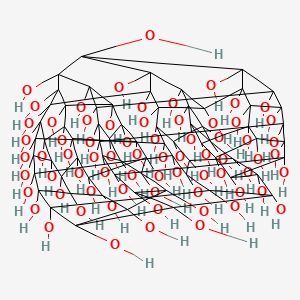
![(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoate](/img/structure/B8147239.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]imidazol-1-ium-1-yl]hexanoate](/img/structure/B8147244.png)
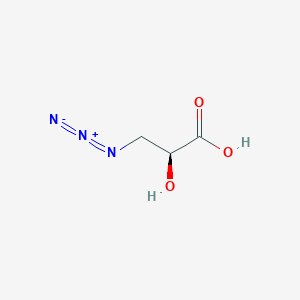
![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
![1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-](/img/structure/B8147267.png)
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
